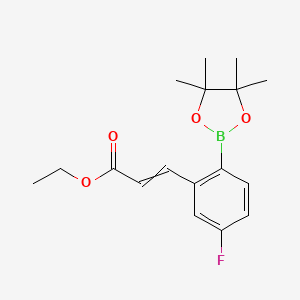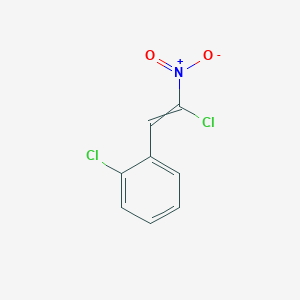
N,N-Dimethyloctadec-1-en-1-amine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyloctadec-1-en-1-amine N-oxide is an organic compound with the molecular formula C20H41NO. It is a tertiary amine oxide, which means it contains a nitrogen atom bonded to three carbon atoms and an oxygen atom. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyloctadec-1-en-1-amine N-oxide can be synthesized through the oxidation of N,N-dimethyloctadec-1-en-1-amine. The oxidation process typically involves the use of hydrogen peroxide (H2O2) as the oxidizing agent. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, to ensure the efficient conversion of the amine to the amine oxide .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale oxidation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to maintain optimal reaction conditions. The use of stabilizers and catalysts may also be employed to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyloctadec-1-en-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the corresponding amine using reducing agents.
Substitution: The compound can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used to replace the oxygen atom under appropriate conditions.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: The reduction process yields N,N-dimethyloctadec-1-en-1-amine.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyloctadec-1-en-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological studies for its ability to solubilize proteins and other biomolecules.
Medicine: It is used in pharmaceutical formulations for its surfactant properties.
Industry: The compound is used in the production of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of N,N-Dimethyloctadec-1-en-1-amine N-oxide involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in biological and chemical applications where the solubilization of proteins and other biomolecules is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyldodecylamine N-oxide: This compound has a shorter carbon chain compared to N,N-Dimethyloctadec-1-en-1-amine N-oxide and is used in similar applications.
N,N-Dimethyldecylamine N-oxide: Another similar compound with an even shorter carbon chain, used as a surfactant in various applications.
Uniqueness
This compound is unique due to its longer carbon chain, which enhances its surfactant properties and makes it more effective in solubilizing hydrophobic molecules compared to its shorter-chain counterparts .
Eigenschaften
CAS-Nummer |
34424-62-9 |
|---|---|
Molekularformel |
C20H41NO |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
N,N-dimethyloctadec-1-en-1-amine oxide |
InChI |
InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)22/h19-20H,4-18H2,1-3H3 |
InChI-Schlüssel |
FCBNKNCHUKQWKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=C[N+](C)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















